
4-Iodo-1-trityl-1H-pyrazole
概要
説明
“4-Iodo-1-trityl-1H-pyrazole” is a chemical compound with the molecular weight of 436.2912. It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use12.
Synthesis Analysis
The synthesis of “4-Iodo-1-trityl-1H-pyrazole” is not explicitly mentioned in the available resources. However, pyrazoles, in general, can be synthesized through various methods such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and more3.Molecular Structure Analysis
The InChI code for “4-Iodo-1-trityl-1H-pyrazole” is 1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H12. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving “4-Iodo-1-trityl-1H-pyrazole” are not detailed in the available resources. However, pyrazoles can undergo various reactions such as iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole456.Physical And Chemical Properties Analysis
“4-Iodo-1-trityl-1H-pyrazole” is a solid at room temperature12. It should be stored in a dark place, sealed in dry, at room temperature12. The exact physical and chemical properties such as density, boiling point, melting point, etc., are not provided in the available resources.科学的研究の応用
Synthesis and Chemical Properties
- 4-Iodo-1-trityl-1H-pyrazole has been used as a building block in the synthesis of various pyrazole derivatives. Its iodination process and the influence of iodo substituents on pyrazole chemical shifts and spin coupling constants have been extensively studied. Such derivatives have found applications in the fields of CropScience and oncology due to the pyrazole nucleus's versatility (Guillou et al., 2011) (Holzer & Pöcher, 1995).
Methodologies in Organic Synthesis
- This compound has been part of methodologies in organic synthesis, like the microwave synthesis of arylmethyl-substituted pyrazoles and iodine(III)-mediated synthesis, which have implications in creating new chemical entities for potential applications in various fields including pharmaceuticals (Escolástico et al., 2008) (Prakash et al., 2011).
Applications in Heterocyclic Chemistry
- 4-Iodo-1-trityl-1H-pyrazole is significant in heterocyclic chemistry for creating pyrazolate-bridged metal–organic frameworks. These frameworks are notable for their high thermal and chemical stability, making them suitable for applications in catalytic processes and molecular material sciences (Colombo et al., 2011).
Role in Novel Synthesis Techniques
- It has been used in novel synthesis techniques like the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes. This approach enables the synthesis of new bioactive molecules and molecular material precursors, expanding the potential for innovative applications in biotechnology and materials science (Cook et al., 2016).
Safety And Hazards
“4-Iodo-1-trityl-1H-pyrazole” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)7. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation6. Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation789.
将来の方向性
The future directions for “4-Iodo-1-trityl-1H-pyrazole” are not specified in the available resources. However, given its role as a valuable intermediate for the synthesis of biologically active compounds456, it could potentially be used in the development of new pharmaceuticals or other chemical products.
Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemical expert.
特性
IUPAC Name |
4-iodo-1-tritylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEYQAFIQWSUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571501 | |
| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-trityl-1H-pyrazole | |
CAS RN |
191980-54-8 | |
| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191980-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



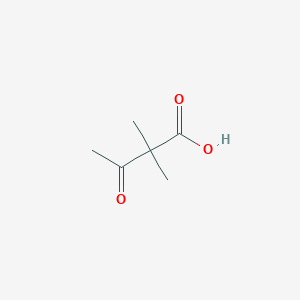
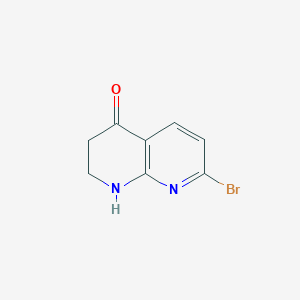
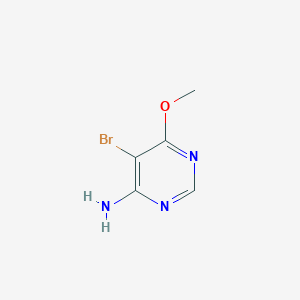
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)
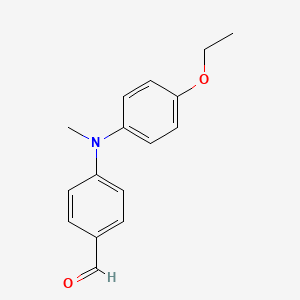
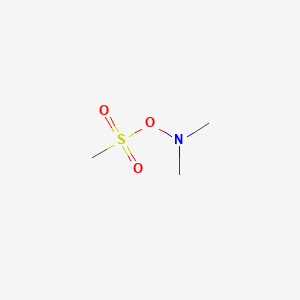

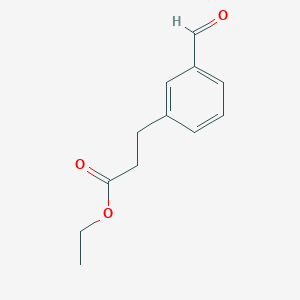
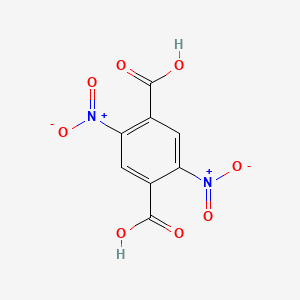
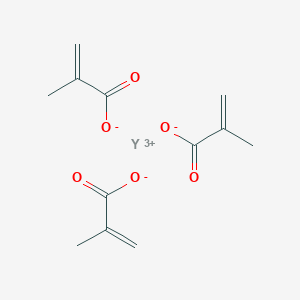
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)